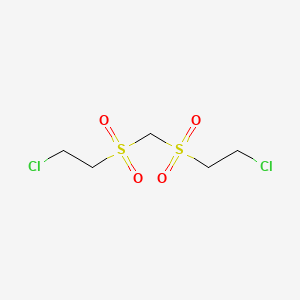
Tributyl(styryl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(styryl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a styryl group. Organotin compounds, including tributyl-styryl-stannane, are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(styryl)stannane can be synthesized through the reaction of tributyltin hydride with styrene under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) to generate the necessary radicals for the reaction to proceed. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent unwanted side reactions with oxygen.
Industrial Production Methods
Industrial production of tributyl-styryl-stannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tributyl(styryl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The styryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and other oxidized derivatives.
Reduction: Reduced organotin compounds.
Substitution: Substituted organotin compounds with various functional groups.
Scientific Research Applications
Tributyl(styryl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a drug delivery agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tributyl-styryl-stannane involves the generation of radicals through homolytic cleavage of the tin-hydrogen bond. The resulting radicals can participate in various chemical reactions, including hydrogen atom transfer and radical addition. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the styryl group.
Triphenyl-styryl-stannane: Contains phenyl groups instead of butyl groups.
Tributyl-vinyl-stannane: Contains a vinyl group instead of a styryl group.
Uniqueness
Tributyl(styryl)stannane is unique due to the presence of both butyl and styryl groups, which confer distinct chemical properties and reactivity. The styryl group allows for additional functionalization and reactivity compared to other organotin compounds.
Properties
Molecular Formula |
C20H34Sn |
|---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
tributyl(2-phenylethenyl)stannane |
InChI |
InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
InChI Key |
SENXCDRAXNPDOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B8784361.png)






![N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B8784404.png)






